An In-depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridine
An In-depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridine
Introduction: The Significance of the Azaindole Scaffold
7-Methyl-1H-pyrrolo[3,2-b]pyridine belongs to the family of azaindoles, a class of bicyclic heteroaromatic compounds where a benzene ring in the indole structure is replaced by a pyridine ring. Specifically, it is a derivative of 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole. The strategic placement of nitrogen atoms in these scaffolds makes them exceptional bioisosteres of purines and indoles, allowing them to function as privileged structures in medicinal chemistry.[1] Their unique hydrogen-bonding capabilities, with both donor and acceptor sites in a rigid framework, contribute to their potent and diverse pharmacological activities.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, offering insights for its utilization in research and drug development.
Core Physicochemical and Structural Properties
The fundamental identity of a chemical compound is established by its structural and physical characteristics. 7-Methyl-1H-pyrrolo[3,2-b]pyridine is a solid at room temperature with a defined molecular structure and weight that are critical for analytical and synthetic considerations.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 7-Methyl-1H-pyrrolo[3,2-b]pyridine | ChemScene |
| Synonyms | 7-Methyl-4-azaindole | - |
| CAS Number | 357263-42-4 | [2] |
| Molecular Formula | C₈H₈N₂ | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
Chemical Structure
The structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group at position 7 of the pyridine ring. The numbering convention follows standard heterocyclic nomenclature.
Caption: Structure of 7-Methyl-1H-pyrrolo[3,2-b]pyridine.
Spectroscopic Profile
Spectroscopic data is fundamental for the structural elucidation and purity assessment of organic molecules. While specific experimental data for 7-Methyl-1H-pyrrolo[3,2-b]pyridine is not widely published, its profile can be reliably predicted based on data from its parent scaffold, 1H-pyrrolo[3,2-b]pyridine, and related azaindole derivatives.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrrole and pyridine rings. The NH proton typically appears as a broad singlet far downfield. The methyl group will present as a sharp singlet.
-
¹³C NMR: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.
Table 2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Predicted values are based on analogous structures and general principles of NMR spectroscopy.[5]
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| NH -1 | 10.0 - 12.0 (broad s) | - | Deshielded, solvent-dependent |
| CH -2 | 7.5 - 7.8 (t) | 125 - 128 | Coupled to H3 and NH |
| CH -3 | 6.5 - 6.8 (t) | 100 - 103 | Shielded, coupled to H2 and NH |
| CH -5 | 7.0 - 7.3 (d) | 115 - 118 | Pyridine ring proton |
| CH -6 | 8.0 - 8.3 (d) | 140 - 143 | Pyridine ring proton |
| C-7 | - | 145 - 148 | Substituted with methyl group |
| CH₃ -7 | 2.4 - 2.6 (s) | 18 - 22 | Methyl group protons |
| C-3a | - | 142 - 145 | Bridgehead carbon |
| C-7a | - | 128 - 131 | Bridgehead carbon |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For 7-Methyl-1H-pyrrolo[3,2-b]pyridine (C₈H₈N₂), the expected exact mass for the molecular ion [M+H]⁺ would be approximately 133.0766.
UV-Vis Spectroscopy
The UV absorption spectra of azaindoles are characterized by π-π* transitions.[6] Based on studies of the parent 7-azaindole, distinct absorption bands are expected in the UV region, which are sensitive to solvent polarity and pH.[7]
Synthesis and Reactivity
The construction and functionalization of the azaindole core are of significant interest to synthetic chemists.
Synthetic Strategies
The synthesis of pyrrolopyridines can be achieved through various methods, often involving the construction of the pyrrole ring onto a pre-existing pyridine scaffold.[8][9] A common strategy for synthesizing substituted 4-azaindoles like the target molecule involves starting from a functionalized 2,3-diaminopyridine derivative.
Caption: A plausible synthetic workflow for the 4-azaindole core.
Chemical Reactivity
The reactivity of the 7-Methyl-1H-pyrrolo[3,2-b]pyridine nucleus is a hybrid of its constituent rings.
-
Pyrrole Ring (Electron-Rich): This ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The C3 position is generally the most reactive site, analogous to indole chemistry.[10]
-
Pyridine Ring (Electron-Deficient): This ring is generally resistant to electrophilic attack but can undergo nucleophilic aromatic substitution, especially if activating groups are present. The pyridine nitrogen can be oxidized to an N-oxide, which facilitates further functionalization of the pyridine ring.[10]
-
N-H Acidity: The pyrrole nitrogen proton is weakly acidic and can be deprotonated with a strong base to form an anion, which can then be alkylated or acylated.
Caption: Key reactivity sites on the azaindole scaffold.
Applications in Drug Discovery and Materials Science
The broader class of pyrrolopyridines, including the [3,2-b] and [2,3-b] isomers, has garnered immense attention in pharmaceutical research. Their ability to mimic endogenous ligands and fit into the active sites of enzymes makes them valuable scaffolds.
-
Kinase Inhibition: Various derivatives of pyrrolopyridines have been developed as potent inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. For example, related scaffolds have shown inhibitory activity against FMS kinase, phosphodiesterase 4B (PDE4B), and Colony-Stimulating Factor 1 Receptor (CSF1R).[11][12][13]
-
Anticancer and Antiviral Agents: The structural similarity to purines has led to the design of azaindole derivatives as anticancer and antiviral compounds.[3][4] They can interfere with DNA replication and other critical cellular processes in pathogens and cancer cells.
-
Organic Electronics: The photophysical properties of 7-azaindole derivatives have been explored for applications in organic light-emitting devices (OLEDs), where they can function as stable and efficient blue emitters.[1]
Conclusion
7-Methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with a rich chemical profile and significant potential for application in medicinal chemistry and materials science. Its synthesis, while requiring multi-step procedures, leads to a versatile scaffold. The distinct reactivity of its fused pyrrole and pyridine rings allows for selective functionalization, enabling the generation of diverse chemical libraries for biological screening. As research into kinase inhibition and other therapeutic areas continues, the strategic importance of the azaindole core, and specifically tailored derivatives like 7-Methyl-1H-pyrrolo[3,2-b]pyridine, is poised to grow.
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![Chemical structure of 7-Methyl-1H-pyrrolo[3,2-b]pyridine](https://i.imgur.com/7gG6W4Y.png)
